3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid
Overview
Description
3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a furan ring, and a propanoic acid moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran (THF) at ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more versatile and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions, and the amino group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol.
Major Products
The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid involves its interaction with molecular targets through its functional groups. The Boc group provides protection during synthetic processes, while the furan ring and propanoic acid moiety can participate in various biochemical interactions. The compound’s effects are mediated through pathways involving amine protection and subsequent deprotection, allowing for selective reactions in complex synthetic sequences .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: Similar in having the Boc protecting group.
Furan-containing amino acids: Share the furan ring structure.
Propanoic acid derivatives: Contain the propanoic acid moiety.
Uniqueness
3-{[(Tert-butoxy)carbonyl][(furan-2-yl)methyl]amino}propanoic acid is unique due to the combination of its Boc-protected amine, furan ring, and propanoic acid functionalities. This combination allows for versatile reactivity and application in various fields of research and industry .
Properties
IUPAC Name |
3-[furan-2-ylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(7-6-11(15)16)9-10-5-4-8-18-10/h4-5,8H,6-7,9H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPYALAYNQQCHDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC(=O)O)CC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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